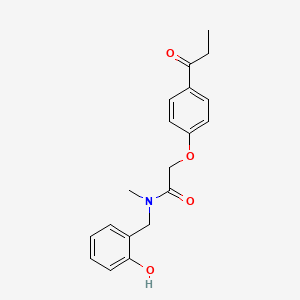![molecular formula C18H23FN6O B5905546 N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]ethanamine](/img/structure/B5905546.png)
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]ethanamine is a complex organic compound that features a pyrazole ring, a triazole ring, and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]ethanamine typically involves multi-step organic reactions The triazole ring is then synthesized and attached to the pyrazole ring through a series of condensation reactions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Applications De Recherche Scientifique
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]ethanamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]ethanamine
- N-[[5-(4-bromophenyl)-1H-pyrazol-4-yl]methyl]-1-[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]ethanamine
Uniqueness
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]ethanamine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable candidate for further research and development.
Propriétés
IUPAC Name |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN6O/c1-13(18-24-22-12-25(18)8-3-9-26-2)20-10-15-11-21-23-17(15)14-4-6-16(19)7-5-14/h4-7,11-13,20H,3,8-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVPVTZDKMVTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CN1CCCOC)NCC2=C(NN=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![((2S)-1-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}pyrrolidin-2-yl)methanol](/img/structure/B5905464.png)
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(pyrazin-2-ylmethyl)pyrimidin-2-amine](/img/structure/B5905469.png)
![(5-{[allyl(2-methoxybenzyl)amino]methyl}-2-methoxyphenyl)methanol](/img/structure/B5905472.png)

![3-isopropyl-5-(1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B5905476.png)
![4-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}-N-[(1S)-1-phenylethyl]piperidine-1-carboxamide](/img/structure/B5905481.png)
![2-(1-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)propan-2-ol](/img/structure/B5905489.png)
![N-ethyl-N-(2-methoxyethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5905496.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]propan-1-amine](/img/structure/B5905502.png)
![(3R,4R)-4-[3-(3,5-dimethylpyrazol-1-yl)propyl-ethylamino]-1,1-dioxothiolan-3-ol](/img/structure/B5905513.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-[(3-methylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B5905516.png)
![(5-{[(2-fluorobenzyl)(2-methoxyethyl)amino]methyl}-2-furyl)methanol](/img/structure/B5905522.png)
![1-butyl-3-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]piperidine](/img/structure/B5905524.png)
![(2,1,3-benzothiadiazol-4-ylmethyl)methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amine](/img/structure/B5905542.png)
